Lithocholyltaurine

Description

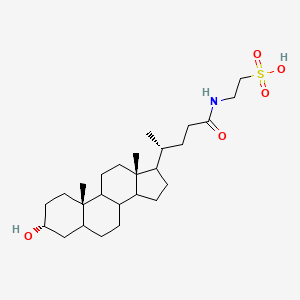

Structure

3D Structure

Properties

Molecular Formula |

C26H45NO5S |

|---|---|

Molecular Weight |

483.7 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18?,19-,20?,21?,22?,23?,25+,26-/m1/s1 |

InChI Key |

QBYUNVOYXHFVKC-LVMSMGIASA-N |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@H](C4)O)C)C |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Transformations of Lithocholyltaurine

Hepatic Conjugation of Lithocholic Acid with Taurine (B1682933)

The formation of lithocholyltaurine occurs in hepatocytes, the primary cells of the liver. This biochemical reaction involves the attachment of a taurine molecule to the carboxyl group of lithocholic acid. This conjugation process increases the water solubility of the otherwise hydrophobic lithocholic acid, facilitating its transport and excretion. The availability of taurine within the liver is a significant determinant in the extent of taurine conjugation of bile acids.

The enzymatic process of bile acid conjugation with taurine or glycine (B1666218) involves two main steps. First, a bile acid-CoA synthetase activates the bile acid to its coenzyme A (CoA) thioester. Subsequently, the bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the transfer of the bile acid from its CoA derivative to either taurine or glycine.

Sulfation of this compound to Sulfothis compound (SLCT)

A key metabolic transformation of this compound is sulfation, which results in the formation of sulfothis compound (SLCT). This process adds a sulfate (B86663) group to the molecule, further increasing its water solubility and promoting its elimination from the body.

The sulfation of this compound is primarily catalyzed by the sulfotransferase enzyme SULT2A1. nih.govgenecards.org This enzyme is a member of the cytosolic sulfotransferase family and is highly expressed in the liver and adrenal glands. sigmaaldrich.com SULT2A1 exhibits a high affinity for lithocholic acid and its taurine conjugate, playing a critical role in their detoxification. nih.gov Studies have shown that human recombinant SULT2A1 effectively catalyzes the sulfonation of taurolithocholic acid (TLCA). nih.govresearchgate.net The kinetic properties of SULT2A1 indicate that it follows Michaelis-Menten kinetics, with a high affinity for monohydroxy bile acids like lithocholic acid. nih.gov

Genetic variations in the SULT2A1 gene can lead to differences in enzyme activity, potentially affecting an individual's capacity to sulfate and detoxify lithocholic acid and its conjugates. elsevierpure.comfrontiersin.org

Sulfation is a critical detoxification pathway for lithocholic acid and its conjugates. nih.gov The addition of a sulfate group makes these compounds more hydrophilic, which significantly reduces their intestinal reabsorption and enhances their excretion in feces and urine. nih.gov This prevents the accumulation of potentially toxic lithocholic acid in the enterohepatic circulation and the liver. nih.gov In individuals with certain liver conditions, an increase in the sulfation of bile acids has been observed, suggesting it is a protective mechanism to reduce the toxicity of accumulating bile acids. nih.gov The sulfation of this compound to SLCT is therefore essential for maintaining bile acid homeostasis and protecting the liver from the cholestatic and hepatotoxic effects of lithocholic acid. nih.govnih.govshsmu.edu.cn

Enterohepatic Circulation and this compound Disposition

The enterohepatic circulation is the process by which bile acids are secreted by the liver, pass into the intestine, are reabsorbed, and return to the liver. wikipedia.org The disposition of this compound is significantly influenced by this process. While conjugated bile acids are generally efficiently reabsorbed in the terminal ileum, the sulfation of this compound to SLCT drastically reduces its reabsorption. nih.govnih.gov

Studies have shown that sulfated lithocholylglycine (a glycine conjugate) is much less efficiently conserved than its non-sulfated counterpart. nih.gov This is because sulfation decreases both passive absorption in the jejunum and active transport in the ileum. nih.gov As a result, SLCT is largely excreted in the feces, limiting its return to the liver and preventing the accumulation of the toxic precursor, lithocholic acid. nih.gov While there is minimal desulfation during the enterohepatic cycling of sulfated bile acids, significant desulfation can occur in the distal intestine. nih.gov

The efficient hepatic uptake of reabsorbed bile acids from the portal blood is another critical component of the enterohepatic circulation. nih.govdntb.gov.ua

Intestinal Microbial Metabolism and its Contribution to this compound Production

The gut microbiota plays a crucial role in the metabolism of bile acids and, consequently, in the production of the precursor for this compound. researchgate.netnih.gov Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver and conjugated with taurine or glycine before being secreted into the intestine. researchgate.net

In the intestine, gut bacteria can deconjugate these primary bile acids by breaking the amide bond between the bile acid and the amino acid. researchgate.net Following deconjugation, certain intestinal bacteria, primarily from the genus Clostridium, can dehydroxylate the primary bile acids at the 7α-position. nih.gov This bacterial 7α-dehydroxylation of chenodeoxycholic acid results in the formation of lithocholic acid. researchgate.netnih.gov

This newly formed lithocholic acid can then be absorbed from the intestine, enter the portal circulation, and be transported to the liver. In the liver, it can then be conjugated with taurine to form this compound. Therefore, the metabolic activities of the intestinal microbiota are a key source of the lithocholic acid required for the hepatic synthesis of this compound. The composition of the gut microbiota can be influenced by diet; for instance, diets high in animal protein and saturated fat can increase the proportion of taurine-conjugated bile acids and select for microbes that produce secondary bile acids like lithocholic acid. illinois.edutandfonline.comresearchgate.net

Molecular Mechanisms and Intracellular Signaling Pathways Mediated by Lithocholyltaurine

Interactions with G-Protein Coupled Receptors (GPCRs)

Lithocholyltaurine's signaling functions are primarily mediated through its binding to and activation of two distinct types of GPCRs: muscarinic acetylcholine (B1216132) receptors and the Takeda G-protein-coupled receptor 5 (TGR5). These interactions trigger downstream pathways that influence a range of cellular functions, from gastric secretion to inflammatory responses.

Research has identified this compound as a partial agonist for muscarinic cholinergic receptors, particularly on gastric chief cells. nih.govnih.gov Structural similarities between acetylcholine and LCT are thought to provide the molecular basis for their interaction with the same receptor sites. amegroups.orgmdpi.com While the M2 and M3 receptor subtypes are the most prevalent in gastric and smooth muscle tissues, LCT's affinity and effects can be distinguished from those of the primary endogenous ligand, acetylcholine. researchgate.net For instance, a synthetic hybrid molecule, lithocholylcholine, which combines the steroid nucleus of LCT with the choline (B1196258) moiety of acetylcholine, has demonstrated a significantly higher binding affinity for M3 receptors compared to LCT. amegroups.orgmdpi.com

As a partial agonist, this compound can modulate cellular responses to the full agonist, acetylcholine. In studies using dispersed gastric chief cells from guinea pigs, increasing concentrations of LCT were found to progressively inhibit pepsinogen secretion induced by the acetylcholine analog, carbachol. nih.govnih.gov This inhibitory effect is specific to the cholinergic pathway, as LCT did not alter secretion induced by other secretagogues like cholecystokinin (B1591339) (CCK) or 8-bromo-cAMP. nih.govnih.gov This modulation highlights LCT's role in fine-tuning cholinergic signaling in the gastrointestinal system. The competitive nature of this interaction was further demonstrated by the observation that the muscarinic antagonist atropine (B194438) blocks the effects of LCT. nih.govnih.gov

Activation of M3 muscarinic receptors is classically linked to the phospholipase C signaling pathway, leading to the generation of inositol (B14025) phosphates. This compound has been shown to directly engage this pathway. In gastric chief cells, LCT at a concentration of 1 mM induced a two- to threefold increase in the cellular levels of the second messenger inositol 1,4,5-trisphosphate (IP₃). nih.govnih.gov This stimulation confirms that LCT acts as a functional agonist at these receptors. The effect was sensitive to atropine, further proving that the increase in IP₃ is a direct result of muscarinic receptor activation by the bile acid. nih.govnih.gov The generation of IP₃ is a critical step in mobilizing intracellular calcium, which is a key signal for cellular processes like enzyme secretion.

| Parameter | Agent | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Pepsinogen Secretion | This compound (LCT) | 100 nM - 10 µM | Threefold increase in secretion from gastric chief cells. | nih.govnih.gov |

| Inhibition of Carbachol-Induced Secretion | This compound (LCT) | Increasing concentrations | Progressive inhibition of pepsinogen secretion. | nih.govnih.gov |

| Inositol 1,4,5-Trisphosphate (IP₃) Formation | This compound (LCT) | 1 mM | Two- to threefold increase in cellular IP₃ levels. | nih.govnih.gov |

| Radioligand Binding Inhibition ([³H]NMS) | This compound (LCT) | ~1 mM | Half-maximal inhibition of [³H]NMS binding to chief cells. | nih.govnih.gov |

One of the most direct functional outcomes of LCT's interaction with muscarinic receptors is the stimulation of enzyme secretion from gastric chief cells. nih.govmdpi.com These specialized cells are responsible for releasing pepsinogen, the precursor to the digestive enzyme pepsin. amegroups.cn Studies have demonstrated that LCT prompts a significant, dose-dependent increase in pepsinogen secretion, with detectable effects at 100 nM and maximal stimulation observed at 10 µM. nih.govnih.gov This action mimics that of cholinergic agonists and is completely abolished by the muscarinic antagonist atropine, confirming the receptor-mediated mechanism. nih.govnih.gov The ability of LCT to induce pepsinogen secretion underscores its role as a bioactive signaling molecule in gastric physiology. nih.gov

Beyond muscarinic receptors, this compound is a potent endogenous agonist for the Takeda G-protein-coupled receptor 5 (TGR5), also known as GPBAR1. mdpi.comresearchgate.net TGR5 is recognized as a key membrane receptor for bile acids, mediating many of their systemic effects on metabolism and inflammation. frontiersin.orgresearchgate.net Taurine (B1682933) conjugation of bile acids generally increases their affinity for TGR5. mdpi.com Taurolithocholic acid (TLCA), another name for this compound, is considered one of the most potent natural agonists for this receptor. researchgate.net Upon ligand binding, TGR5 typically couples to a stimulatory G-alpha-protein (Gαs), activating adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). mdpi.comnih.gov This initiates downstream signaling cascades that regulate diverse cellular processes.

Activation of TGR5 by agonists like LCT leads to the modulation of critical inflammatory and cell-growth pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

NF-κB Pathway: TGR5 signaling exerts a potent anti-inflammatory effect by antagonizing the NF-κB pathway. nih.govnih.gov Activation of TGR5 suppresses the phosphorylation of the NF-κB inhibitor, IκBα, and prevents the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.govmdpi.com This inhibitory action blocks the transcription of pro-inflammatory genes, such as TNF-α and various interleukins, thereby dampening inflammatory responses in cells like macrophages and Kupffer cells. nih.govmdpi.com

MAPK Pathway: The relationship between TGR5 and the MAPK pathway (which includes ERK, JNK, and p38) is more context-dependent. In some cell types, TGR5 activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK). nih.gov However, LCT has also been observed to inhibit acetylcholine-induced MAP kinase phosphorylation via muscarinic receptors, indicating complex cross-talk between these signaling systems. mdpi.com The ultimate effect of LCT on MAPK signaling can vary depending on the specific receptor engaged and the cellular environment.

| Pathway | Mechanism | Functional Outcome | Source |

|---|---|---|---|

| NF-κB Signaling | Suppresses phosphorylation of IκBα and translocation of p65. | Inhibition of pro-inflammatory gene expression (e.g., TNF-α). | nih.govnih.govmdpi.com |

| MAPK/ERK Signaling | Can lead to phosphorylation and activation of ERK. | Modulation of cell proliferation and differentiation (context-dependent). | nih.gov |

| cAMP/PKA Pathway | Activates adenylyl cyclase, increasing intracellular cAMP. | Initiates multiple downstream cascades, including CREB activation. | mdpi.com |

Takeda G-Protein-Coupled Receptor 5 (TGR5) Signaling

Regulation of Intracellular Glutathione (B108866) Levels

This compound, primarily through its active form LCA, has been shown to modulate intracellular glutathione (GSH) levels, a critical component of cellular antioxidant defense. Research indicates that LCA can inhibit the activation of dendritic cells by reducing intracellular glutathione. researchgate.netnih.gov This effect is mediated through the Takeda G-protein coupled receptor 5 (TGR5). researchgate.netnih.gov Activation of TGR5 signaling by LCA leads to a decrease in glutathione production, which in turn induces oxidative stress. nih.gov The depletion of the intracellular GSH pool is a key mechanism through which LCA exerts some of its immunomodulatory effects. researchgate.net Glutathione is essential for numerous cellular functions, including scavenging free radicals and maintaining the intracellular redox balance. researchgate.net Its regulation by this compound highlights a key pathway through which this bile acid can influence cellular stress responses and immune function.

Engagement with Nuclear Receptors

This compound and its parent compound, LCA, are recognized as ligands for several nuclear receptors, acting as transcriptional regulators of genes involved in metabolism and detoxification.

Lithocholic acid is a known activator of the Pregnane X Receptor (PXR), a nuclear receptor that functions as a sensor for xenobiotics and endobiotics. nih.govnih.govresearchgate.net Upon activation by ligands like LCA, PXR forms a heterodimer with the Retinoid X Receptor (RXR). nih.gov This complex then binds to specific response elements on the DNA of target genes, initiating their transcription. nih.gov The activation of PXR by LCA is a crucial protective mechanism against bile acid toxicity. nih.govnih.govnii.ac.jp By activating PXR, LCA induces the expression of genes responsible for its own metabolism and transport, effectively promoting its detoxification and elimination from the liver. nih.govresearchgate.net This signaling pathway underscores PXR's role as a physiological sensor for toxic levels of LCA. nih.govresearchgate.net

The interaction of lithocholic acid with the Farnesoid X Receptor (FXR) is complex, with studies identifying it as an FXR antagonist. nih.govnih.gov Unlike other bile acids such as chenodeoxycholic acid (CDCA), which are potent FXR agonists, LCA actively opposes FXR activation. nih.gov In cellular and in vitro assays, LCA has been demonstrated to antagonize the activation of FXR by both natural and synthetic agonists. nih.gov This antagonistic activity has significant downstream consequences, particularly in the regulation of bile acid transport. The inhibitory effect of LCA on FXR is a key factor in its cholestatic potential, as it disrupts the normal FXR-mediated feedback regulation of bile acid homeostasis. nih.gov

Lithocholic acid is recognized as a physiological ligand for the Vitamin D Receptor (VDR), thereby modulating its activity. frontiersin.orgresearchgate.netnih.gov It can activate VDR, although with lower affinity than the receptor's classical ligand, 1α,25-dihydroxyvitamin D3. nih.gov This interaction allows LCA to influence VDR-mediated gene expression. researchgate.net The activation of VDR by LCA induces the expression of enzymes involved in detoxification pathways, suggesting a role for the VDR in sensing and responding to this toxic bile acid. researchgate.net This interaction forms an important axis where a gut-microbiota-derived metabolite can influence pathways traditionally associated with vitamin D signaling, impacting processes from calcium homeostasis to immune regulation. nih.govnih.gov

The engagement of this compound/LCA with PXR, FXR, and VDR leads to the direct transcriptional regulation of a suite of genes critical to bile acid and xenobiotic metabolism.

Bile Salt Export Pump (BSEP): The expression of BSEP (gene symbol ABCB11), the primary transporter for bile salts from hepatocytes into the bile, is strongly downregulated by LCA. nih.gov This effect is a direct result of LCA's antagonist activity at the FXR, as BSEP is a primary target gene positively regulated by FXR activation. nih.govresearchgate.net By inhibiting FXR, LCA prevents the transcription of BSEP, leading to reduced bile acid efflux and contributing to cholestasis. nih.gov

CYP7A1: The gene CYP7A1, which encodes the rate-limiting enzyme in the classical bile acid synthesis pathway, is repressed by LCA. nih.gov This repression is primarily mediated through the activation of PXR. nih.govnih.govresearchgate.net VDR activation can also contribute to the inhibition of CYP7A1 transcription. This downregulation of bile acid synthesis serves as a negative feedback mechanism to protect the liver from the accumulation of toxic bile acids. nih.gov

Small Heterodimer Partner (SHP): The expression of Small Heterodimer Partner (SHP), a key transcriptional corepressor in bile acid metabolism, is induced in the liver by LCA. nih.gov SHP is a target of FXR, which typically inhibits CYP7A1 expression. The induction of SHP by LCA appears to occur despite its FXR antagonist activity, suggesting alternative regulatory pathways may be involved in the liver. nih.gov

Phospholipid Transfer Protein (PLTP): The regulation of PLTP by bile acids involves FXR. researchgate.net Chenodeoxycholic acid, an FXR agonist, upregulates PLTP expression. researchgate.net Given that LCA acts as an FXR antagonist, it would be expected to oppose this induction. Studies have shown that LCA disrupts phospholipid homeostasis, which is intricately linked with PLTP function. nih.gov

Multidrug Resistance Proteins (MRPs): LCA influences the expression of several Multidrug Resistance Proteins (MRPs), which are part of the ATP-binding cassette (ABC) transporter family. researchgate.net In human ileum slices, LCA has been shown to induce the expression of MRP2 and MRP3. nih.gov These transporters play a role in the efflux of various molecules, including bile acid conjugates and glutathione conjugates, from cells. The induction of these transporters in the intestine by LCA represents a detoxification mechanism to limit its systemic absorption and promote its elimination. nih.gov

Table 1: Transcriptional Regulation of Key Genes by Lithocholic Acid (LCA)

| Gene | Protein Product | Mediating Receptor(s) | Effect of LCA | Reference |

|---|---|---|---|---|

| ABCB11 | Bile Salt Export Pump (BSEP) | FXR | Decreased Expression (via antagonism) | nih.gov |

| CYP7A1 | Cholesterol 7α-hydroxylase | PXR, VDR | Decreased Expression (via activation) | nih.gov |

| NR0B2 | Small Heterodimer Partner (SHP) | FXR | Increased Expression | nih.gov |

| PLTP | Phospholipid Transfer Protein | FXR | Antagonizes induction | researchgate.netnih.gov |

| ABCC2 | Multidrug Resistance Protein 2 (MRP2) | PXR/VDR | Increased Expression (intestine) | nih.gov |

| ABCC3 | Multidrug Resistance Protein 3 (MRP3) | PXR/VDR | Increased Expression (intestine) | nih.gov |

Modulation of Key Kinase Cascades

This compound can modulate several key kinase cascades, influencing a range of cellular activities from secretion to proliferation. Studies using taurolithocholic acid (TLCA), the chemical equivalent of this compound, have shown it selectively modulates isoforms of the Protein Kinase C (PKC) family. Specifically, TLCA induces the selective translocation of epsilon-PKC to the canalicular membranes of hepatocytes. This activation of epsilon-PKC at the canalicular membrane is speculated to impair the normal trafficking and insertion of membrane proteins, potentially contributing to the cholestatic effects of this bile acid.

Furthermore, LCA has been found to inhibit the mitogen-activated protein kinase (MAPK) pathway as part of its mechanism to suppress dendritic cell activation. nih.gov In other contexts, LCA can activate G-protein coupled receptors, leading to the stimulation of the Phospholipase C (PLC) pathway. The modulation of these diverse kinase cascades demonstrates that this compound's signaling functions extend beyond nuclear receptors, impacting rapid, non-genomic cellular responses.

Activation and Phosphorylation of JAK2/STAT3 Signaling Pathway

The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway is a critical communication route for transducing signals from extracellular cytokines and growth factors to the cell nucleus, influencing a multitude of biological functions including cell proliferation, differentiation, and apoptosis. nih.govyoutube.com The activation of this pathway is typically initiated by the binding of ligands such as interleukins and growth factors to their corresponding cell surface receptors. nih.govyoutube.com This binding event leads to the activation of associated JAKs, which in turn phosphorylate the receptor, creating docking sites for STAT proteins. youtube.com Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus where they act as transcription factors. youtube.com

In the context of lithocholic acid (LCA), the metabolic precursor to this compound, research has demonstrated a nuanced regulation of the JAK2/STAT3 pathway. Studies in colorectal cancer (CRC) cells have shown that LCA can inhibit the phosphorylation of STAT3. nih.govnih.gov This inhibition prevents STAT3 from binding to the promoter region of specific genes, such as miR-21, thereby influencing their transcription. nih.gov The activation of the JAK2/STAT3 pathway is a common mechanism by which inflammation can contribute to tumorigenesis in the liver. nih.gov Furthermore, aberrant JAK2/STAT3 signaling has been implicated in the progression of lung cancer and other solid tumors. nih.gov The phosphorylation status of JAK2 itself is a key regulatory mechanism, with autophosphorylation at specific tyrosine residues, such as Y221 and Y570, modulating its kinase activity. nih.govnih.gov Phosphorylation at Y221 tends to increase activity, while phosphorylation at Y570 can have an inhibitory effect, highlighting the complex control of this signaling cascade. nih.govnih.gov

| Cell Line | Treatment | Effect on STAT3 Phosphorylation | Upstream Activator | Downstream Effect |

| HCT116 (CRC) | LCA | Reduced | Erk1/2 Activation | Increased IL-8 expression |

| HCT116 (CRC) | LCA | Inhibited | Erk1/2 Signaling | Upregulation of miR21 |

Effects on Mitogen-Activated Protein (MAP) Kinase Phosphorylation (ERK1/2, p38)

The mitogen-activated protein (MAP) kinase pathways are central signaling cascades that respond to a wide array of extracellular stimuli, including growth factors and cellular stress, to regulate diverse cellular processes. nih.gov The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are typically activated by mitogens, while the p38 MAP kinases are more responsive to stress stimuli. nih.gov Both ERK1/2 and p38 signaling pathways play crucial roles in cell migration and proliferation. researchgate.net

Research indicates that lithocholic acid (LCA) stimulates the phosphorylation of ERK1/2 in colorectal cancer cells. nih.govnih.gov This activation of ERK1/2 signaling is a critical upstream event that leads to the suppression of STAT3 activity. nih.gov The interplay between these pathways suggests a complex regulatory network where LCA can modulate cellular responses through multiple signaling arms. For instance, the activation of ERK1/2 by LCA has been shown to be essential for the induction of interleukin-8 (IL-8) expression in HCT116 cells. nih.gov

The p38 MAPK pathway is also implicated in cellular responses to various stimuli and is involved in processes like inflammation and cell death. heraldopenaccess.usnih.gov The activation of p38 involves its phosphorylation by upstream kinases, MKK3 and MKK6 being the major activators. heraldopenaccess.us While direct studies on this compound's effect on p38 are limited, the broader context of bile acid signaling suggests a potential role. The balance and crosstalk between ERK1/2 and p38 phosphorylation are critical in determining cellular fate. researchgate.net

| Cell Line | Treatment | Effect on ERK1/2 Phosphorylation | Downstream Effect |

| HCT116 (CRC) | LCA | Stimulated | Suppression of STAT3 phosphorylation, Induction of IL-8 expression |

| HCT116 (CRC) | LCA | Stimulated | Activation of AP-1 transcription factor |

| Kinase | Activators | Key Functions |

| ERK1/2 | Growth factors, Mitogens | Cell proliferation, differentiation, survival |

| p38 MAPK | Stress stimuli (e.g., osmotic shock, cytokines) | Inflammation, apoptosis, cell cycle arrest |

Influence on Intracellular Calcium Dynamics

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes. youtube.comyoutube.com The precise spatial and temporal regulation of intracellular Ca2+ concentrations is critical for normal cell function. youtube.com Disruptions in calcium homeostasis are linked to various pathological conditions. nih.gov

Studies have shown that lithocholic acid and its taurine conjugate, taurolithocholate, can significantly alter intracellular calcium dynamics in liver cells. nih.gov These bile acids have been observed to increase the cytosolic Ca2+ concentration. nih.gov This effect is attributed to the mobilization of Ca2+ from intracellular stores, specifically the endoplasmic reticulum. nih.gov Interestingly, this release mechanism appears to be independent of the inositol trisphosphate (IP3) pathway, which is a common route for Ca2+ release triggered by hormones. nih.gov Instead, it is suggested that these bile acids directly permeabilize the endoplasmic reticulum to Ca2+. nih.gov This alteration of intracellular calcium levels may be a key factor in the physiological and pathophysiological effects of these bile acids on liver function. nih.gov

| Compound | Cell Type | Effect on Cytosolic Ca2+ | Mechanism |

| Taurolithocholate | Rat Hepatocytes | Increased | Mobilization from endoplasmic reticulum |

| Lithocholate | Rat Hepatocytes | Increased | Mobilization from endoplasmic reticulum |

Induction of Activation Protein-1 (AP-1) Transcriptional Activity

Activator protein-1 (AP-1) is a transcription factor that plays a crucial role in regulating gene expression in response to a variety of stimuli, including growth factors, cytokines, and stress signals. nih.govnih.gov AP-1 is typically a heterodimer composed of proteins from the Fos and Jun families. nih.gov The induction of AP-1 activity is a key event in many cellular processes, such as proliferation, differentiation, and apoptosis. nih.gov

Research has demonstrated that bile acids, including the precursor to this compound, can induce AP-1 DNA-binding activity in a dose- and time-dependent manner in human colon carcinoma cells. nih.gov Specifically, lithocholic acid (LCA) has been shown to stimulate Erk1/2 signaling, which in turn leads to the activation of the AP-1 transcription factor. nih.gov This activation is a critical step in mediating some of the downstream effects of LCA. For example, the interaction of the activated AP-1 with the promoter of the miR21 gene contributes to its upregulation. nih.gov This effect appears to be specific to AP-1, as the DNA-binding activity of other transcription factors like NF-κB, Sp1, or ATF/CREB was not significantly affected by bile acid treatment in the same context. nih.gov This specificity suggests that AP-1 is a key mediator of the genomic effects of certain bile acids in specific cell types. nih.gov

| Cell Line | Treatment | Effect | Key Components of Induced AP-1 |

| LoVo (Colon Carcinoma) | Chenodeoxycholic Acid | Induced AP-1 DNA-binding activity | c-fos and c-jun products |

| HCT116 (CRC) | Lithocholic Acid | Stimulated AP-1 transcriptional activity | Not specified |

Biological and Physiological Roles of Lithocholyltaurine

Regulation of Lipid Metabolism and Transport

Lithocholyltaurine plays a role in lipid homeostasis, influencing both the metabolism and transport of various lipid species. In rats, supplementation with taurine (B1682933), which leads to changes in the composition of taurine-conjugated bile acids like this compound, has been shown to decrease total hepatic lipid content. ebm-journal.org This reduction was observed across several lipid classes, including free and esterified cholesterol, triglycerides, and phosphatidylethanolamine. ebm-journal.org

Specifically, administration of taurolithocholate (TLC) in rats leads to a sustained inhibition of biliary lipid excretion, including cholesterol and phospholipids. nih.gov This effect persists even after the biliary bile salt excretion has returned to normal levels, suggesting a specific inhibitory action on the vesicular transport pathways that deliver lipids to the bile canaliculus. nih.gov The hepatic uptake of other substances transported via vesicles, however, may remain unaffected. nih.gov

The influence of taurine levels on lipid profiles highlights an inverse correlation between hepatic taurine concentration and the percentage of cholesteryl esters in the liver, suggesting a direct role for taurine-conjugated bile acids in hepatic steroid metabolism. ebm-journal.org Furthermore, taurine treatment can alter the lipid composition of plasma lipoproteins, increasing phospholipid levels in high-density lipoprotein (HDL) fractions. ebm-journal.org

| Compound/Treatment | Affected Lipid/Process | Observed Effect | Organism/Model | Source |

|---|---|---|---|---|

| Taurine Supplementation | Total Hepatic Lipids | Significant decrease | Rat | ebm-journal.org |

| Taurine Supplementation | Hepatic Cholesteryl Esters | Inverse correlation with taurine levels | Rat | ebm-journal.org |

| Taurolithocholate (TLC) | Biliary Cholesterol Excretion | Inhibited | Rat | nih.gov |

| Taurolithocholate (TLC) | Biliary Phospholipid Excretion | Inhibited | Rat | nih.gov |

Modulation of Intestinal Barrier Function

The intestinal barrier is a complex system that regulates the passage of substances from the gut lumen into the body. frontiersin.org Bile acids, including lithocholic acid (the precursor to this compound), are known to modulate this barrier. frontiersin.org Lithocholic acid, for instance, can activate the vitamin D receptor (VDR), which is involved in maintaining the function of tight junctions in intestinal epithelial cells. frontiersin.org Proper regulation of the intestinal barrier is crucial, as increased permeability is associated with chronic inflammatory conditions. frontiersin.orgnih.gov The integrity of this barrier relies on various factors, including the expression of tight junction proteins like ZO-1 and occludin, which can be influenced by different metabolites and nutrients. frontiersin.org While specific studies on this compound's direct effect are part of the broader actions of secondary bile acids, the modulation of the gut barrier is a key physiological role attributed to this class of molecules. frontiersin.orgnih.gov

Influence on Gastrointestinal Secretory Processes

This compound significantly influences secretory processes within the gastrointestinal system, primarily related to bile secretion. nih.govnih.gov Bile acids themselves are key drivers of bile flow. nih.gov However, this compound can have an inhibitory effect. It has been shown to diminish both bile acid-dependent and bile acid-independent bile flow. hmdb.ca This cholestatic effect, or reduction in bile flow, is a hallmark of lithocholic acid and its conjugates. hmdb.canih.gov The mechanism involves impairment of the hepatocyte's ability to secrete bile into the canaliculi. nih.gov This modulation of secretion is critical, as proper bile flow is essential for digestion and the elimination of various substances from the body. xenbase.org

Immunomodulatory Actions and Anti-Inflammatory Mechanisms in Specific Cell Types (e.g., Dendritic Cells)

This compound and its precursor, lithocholic acid (LCA), exhibit immunomodulatory and anti-inflammatory properties, particularly through their interaction with dendritic cells (DCs). nih.gov Dendritic cells are potent antigen-presenting cells that play a pivotal role in initiating and shaping immune responses. nih.govmdpi.com

LCA has been demonstrated to inhibit the activation and maturation of bone marrow-derived dendritic cells. nih.gov This inhibitory effect includes reducing the production of pro-inflammatory cytokines and down-regulating the expression of surface molecules necessary for T-cell activation. nih.gov The mechanism for this action involves the Takeda G-protein coupled receptor 5 (TGR5). nih.gov Activation of TGR5 by LCA leads to a reduction in intracellular glutathione (B108866), which in turn induces oxidative stress and suppresses the NF-κB and MAPK signaling pathways. nih.gov This cascade of events ultimately hinders DC maturation and promotes apoptosis. nih.gov These findings suggest that secondary bile acids like LCA can act as immunomodulators, potentially tempering autoimmune and inflammatory responses. nih.govnih.gov

| Compound | Cell Type | Receptor/Pathway | Effect | Source |

|---|---|---|---|---|

| Lithocholic Acid (LCA) | Bone Marrow-Derived Dendritic Cells (BMDCs) | TGR5 | Inhibits pro-inflammatory cytokine production | nih.gov |

| Lithocholic Acid (LCA) | Bone Marrow-Derived Dendritic Cells (BMDCs) | NF-κB and MAPK pathways | Downregulates signaling | nih.gov |

| Lithocholic Acid (LCA) | Bone Marrow-Derived Dendritic Cells (BMDCs) | Glutathione Production | Inhibits | nih.gov |

Role in Cellular Proliferation and Apoptosis in Specific Cellular Contexts (e.g., Colon Cancer Cells, Hepatocytes)

This compound and related secondary bile acids can have dual and context-dependent effects on cell proliferation and apoptosis (programmed cell death). In the context of colon cancer, secondary bile acids are often implicated in promoting cancer progression. univie.ac.at For instance, deoxycholyltaurine, a similar conjugated secondary bile acid, has been found to protect human colon cancer cells from apoptosis, thereby promoting cell survival. nih.gov This anti-apoptotic effect can be mediated through the activation of signaling pathways like PI3K/Akt. nih.gov

Conversely, taurine itself has been shown to induce apoptosis in human colon cancer cells, suggesting a complex interplay of the parent compound and its conjugates. nih.gov The induction of apoptosis by taurine may involve the p53-upregulated modulator of apoptosis (PUMA). nih.gov

In hepatocytes, the accumulation of hydrophobic bile acids like this compound is associated with liver injury and can trigger apoptosis. hmdb.ca One proposed mechanism for this is the induction of transcriptional activity of AP-1 (activation protein-1), which leads to programmed cell death. hmdb.ca This pro-apoptotic effect in hepatocytes contrasts with the potential pro-survival role in some cancer cells, highlighting the cell-specific nature of this compound's actions.

Mechanistic Insights into Bile Flow Modulation (e.g., Bile Canalicular Contractions, BSEP Retrieval)

The cholestatic effect of this compound is rooted in specific mechanisms at the level of the hepatocyte's bile canaliculus, the primary channel for bile secretion. nih.govnih.gov

One key mechanism is the impairment of bile canalicular contractions. nih.gov These spontaneous, ordered contractions are believed to help propel bile along the biliary tree. nih.govresearchgate.net Studies using isolated rat hepatocyte couplets have shown that taurolithocholate (TLC) significantly decreases the number and frequency of these contractions in a dose-dependent manner. nih.govnih.gov This inhibition of motility is accompanied by a dilation of the canaliculi and a slowdown of vesicular movement in the surrounding pericanalicular region. nih.gov

Another critical mechanism is the rapid retrieval of the Bile Salt Export Pump (BSEP) from the canalicular membrane. hmdb.ca BSEP (also known as ABCB11) is the primary ATP-dependent transporter responsible for secreting conjugated bile salts from the hepatocyte into the bile. nih.govbioivt.commdpi.com Lithocholic acid has been shown to act as an antagonist to the farnesoid X receptor (FXR), a nuclear receptor that positively regulates BSEP expression. nih.gov By antagonizing FXR, lithocholic acid leads to a strong decrease in BSEP expression, thereby reducing the capacity of the hepatocyte to export bile salts. nih.govresearchgate.net This internalization of BSEP from the cell membrane into the cell interior effectively halts bile salt secretion, leading to their accumulation within the hepatocyte and causing cholestasis. hmdb.ca

| Parameter | Control | 10 μmol/L TLC | 50 μmol/L TLC | Source |

|---|---|---|---|---|

| Total Canalicular Contractions (over 12h) | 139.4 ± 4.5 | 82.4 ± 6.1 | 30.2 ± 3.1 | nih.gov |

Interactions with the Gut Microbiome

Microbial Biotransformation Pathways Affecting Lithocholyltaurine Levels

This compound itself is not directly produced by microbial activity; it is synthesized in the liver through the conjugation of taurine (B1682933) to lithocholic acid (LCA). hmdb.caresearchgate.net However, the gut microbiome is entirely responsible for producing the precursor, LCA, from primary bile acids. Therefore, microbial biotransformation pathways are critical in determining the amount of LCA available for conjugation, which indirectly affects this compound levels.

The primary pathway begins with primary bile acids, chenodeoxycholic acid (CDCA) and cholic acid (CA), which are synthesized in the liver from cholesterol. researchgate.netnih.gov These are conjugated with taurine or glycine (B1666218) and secreted into the intestine. researchgate.net In the gut, resident bacteria perform a series of transformations. The key steps influencing the LCA pool are:

Deconjugation: The first and essential step is the removal of the taurine or glycine amino acid from the conjugated primary bile acid. This reaction is catalyzed by bile salt hydrolase (BSH) enzymes produced by a wide range of gut bacteria. nih.govnih.gov

7α-dehydroxylation: Following deconjugation, specific anaerobic bacteria, primarily belonging to the Clostridium genus, remove a hydroxyl group from the 7α position of the steroid nucleus of CDCA. nih.govfrontiersin.org This conversion of CDCA into LCA is a defining step in secondary bile acid synthesis. researchgate.net

The resulting LCA is absorbed from the intestine and transported to the liver via the portal circulation, where it can be conjugated with taurine to form this compound. hmdb.ca Subsequently, when this compound re-enters the intestine, its fate is again in the hands of the gut microbiota. Microbial BSHs can deconjugate it, breaking it down into LCA and taurine, thus decreasing this compound levels in the gut lumen. nih.gov

Certain dietary factors and natural compounds can influence these microbial pathways. A high-fat or high-animal protein diet can increase the secretion of primary bile acids, providing more substrate for the bacteria that produce LCA. frontiersin.org Conversely, some natural ingredients like curcumin (B1669340) and capsaicin (B1668287) have been reported to increase the abundance of bacteria that produce LCA. frontiersin.org

| Pathway Step | Description | Key Microbial Genera Involved | Precursor | Product |

| 7α-dehydroxylation | Removal of the 7α-hydroxyl group from the bile acid steroid core. This process creates the secondary bile acid LCA from the primary bile acid CDCA. | Clostridium | Chenodeoxycholic acid (CDCA) | Lithocholic acid (LCA) |

| Deconjugation | Hydrolysis of the amide bond to release the amino acid (taurine) from the bile acid. This converts this compound back to LCA. | Lactobacillus, Bacteroides, Clostridium, Bifidobacterium | This compound | Lithocholic acid (LCA) |

Impact of this compound on Gut Microbiota Composition and Function

Bile acids, including this compound and its deconjugated form LCA, act as key regulators of the gut microbial ecosystem. Their detergent-like properties allow them to disrupt bacterial cell membranes, giving them direct antimicrobial capabilities that help shape the composition of the microbiota. nih.govfrontiersin.org

LCA is the most hydrophobic of the bile acids, making it particularly potent in its antimicrobial action. frontiersin.org The presence of bile acids like LCA creates a selective pressure in the gut environment. This pressure can inhibit the growth of certain sensitive bacteria while favoring the proliferation of more resistant species, particularly those equipped with BSH enzymes.

Research findings indicate that:

Selective Growth: Increased levels of bile acids in the gut appear to favor the growth of gram-positive members of the Firmicutes phylum, which includes many of the bacteria capable of 7α-dehydroxylating primary bile acids. nih.gov

Diet-Mediated Changes: High-fat diets stimulate bile acid secretion, which in turn increases the populations of BSH-producing bacteria and can lead to an accumulation of LCA. frontiersin.orgresearchgate.net This feedback loop demonstrates how diet can alter the microbiota via bile acid metabolism.

Modulation of Microbial Gene Expression: Beyond simply inhibiting or promoting growth, bile acids can also alter gene expression in gut bacteria, potentially influencing their metabolic output and other functions.

| Factor | Impact on Gut Microbiota | Key Findings |

| High Hydrophobicity of LCA | Exerts strong antimicrobial activity by disrupting bacterial membranes. | Selects for bile-resistant bacteria and can inhibit the growth of bile-sensitive species. frontiersin.org |

| Increased Bile Acid Pool | Shifts the overall composition of the gut microbiota. | Tends to favor the proliferation of Firmicutes over Bacteroidetes. nih.gov |

| High-Fat Diet | Increases bile acid secretion into the gut. | Promotes the growth of BSH-producing bacteria and those involved in secondary bile acid formation. frontiersin.org |

Role of Bile Salt Hydrolase (BSH) Activity in this compound Metabolism

Bile salt hydrolase (BSH) is a crucial microbial enzyme that acts as a gatekeeper for all subsequent bile acid transformations in the gut. nih.gov Its primary function is to catalyze the deconjugation of bile acids, including this compound. nih.govexlibrisgroup.com This reaction involves the hydrolysis of the amide bond that links the steroid core (LCA) to its conjugated amino acid (taurine). nih.gov

The activity of BSH is a critical control point for several reasons:

Initiating Secondary Bile Acid Metabolism: Deconjugation is a prerequisite for further microbial modifications, such as dehydroxylation, dehydrogenation, or epimerization. nih.gov Unconjugated bile acids like LCA are the actual substrates for the enzymes that produce other secondary bile acids.

Regulating Bile Acid Toxicity and Signaling: By converting conjugated bile acids like this compound back into their unconjugated forms, BSH activity alters the physicochemical properties, toxicity, and signaling potential of the bile acid pool. exlibrisgroup.com

Bacterial Survival: For the bacteria themselves, BSH activity is believed to be a detoxification mechanism, helping them survive the antimicrobial effects of conjugated bile acids in the small intestine. exlibrisgroup.com

BSH enzymes are widespread among major anaerobic gut bacteria, including species from the genera Lactobacillus, Bifidobacterium, Clostridium, Enterococcus, and Bacteroides. nih.govfrontiersin.org The prevalence of this enzyme across diverse phyla highlights its fundamental importance in host-microbiome co-evolution. ucc.ie The regulation of BSH activity is complex and can be influenced by factors like diet and the specific composition of an individual's microbiota. ucc.ie Recent research has focused on developing probes to monitor BSH activity directly within the complex gut environment, underscoring its significance in health and disease. nih.gov

Advanced Methodological Approaches in Lithocholyltaurine Research

Analytical Quantification Techniques in Biological Samples

Accurate quantification of Lithocholyltaurine in diverse biological samples such as plasma, serum, bile, and urine is fundamental to understanding its physiological and pathological relevance. researchgate.netjst.go.jp Researchers employ several powerful analytical techniques to achieve the required sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the separation and quantification of bile acids. researchgate.net Reversed-phase HPLC systems, often using a C18 octadecylsilane (B103800) column, are capable of separating various bile acid species, including this compound and its conjugates. researchgate.netresearchgate.net Detection is typically performed using UV absorbance, with a maximal absorbance for bile acid amidates around 200 nm. researchgate.netresearchgate.net This method has been successfully applied to analyze the composition of conjugated bile acids in human bile samples. researchgate.net While effective, HPLC methods for bile acid analysis can sometimes require extensive sample preparation, including extraction and derivatization steps. researchgate.net

For enhanced sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become a primary tool in this compound research. nih.govacs.org This method combines the superior separation efficiency of UPLC with the precise mass detection of a tandem mass spectrometer. researchgate.net UPLC-MS/MS allows for the differentiated quantification of multiple bile acids, including this compound, in complex biological matrices like serum, plasma, and urine. researchgate.netnih.govacs.org The technique is highly robust, offering a broad linear range of quantification and high recovery rates. researchgate.net It is frequently used in metabolomics studies to identify potential biomarkers and understand metabolic pathways affected by disease or therapeutic interventions. nih.govbiolscigroup.us

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of bile acids. ethernet.edu.et Although sometimes considered less suitable for non-volatile and thermally unstable molecules like conjugated bile acids without derivatization, GC-MS provides excellent separation and identification capabilities for a profile of bile acids in biological samples. researchgate.netethernet.edu.et It has been used in conjunction with other methods to validate bile acid profiles in human gallbladder bile, showing good correlation with results from LC-MS/MS. researchgate.net

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a snapshot of metabolic status in "real-time". frontiersin.org Both targeted and untargeted metabolomics approaches are crucial in this compound research.

Untargeted Metabolomics: This discovery-based approach aims to measure as many metabolites as possible in a sample to identify global metabolic changes. frontiersin.orgmdpi.com Untargeted analyses using UPLC-Q-TOF/MS have successfully identified this compound as a differentially expressed metabolite in various conditions, including celiac disease and primary liver cancers, providing insights into disease-associated metabolic signatures. mdpi.comnih.gov

Targeted Metabolomics: This approach focuses on the precise quantification of a specific, predefined set of metabolites, including this compound. researchgate.net It offers higher sensitivity and accuracy for the selected analytes. Targeted UPLC-MS/MS methods are employed to validate findings from untargeted studies and to accurately measure key bile acids in research exploring their roles in metabolic regulation and disease progression. researchgate.netresearchgate.net

Table 1: Comparison of Analytical Techniques for this compound Quantification

| Technique | Principle | Advantages | Common Applications in LCT Research |

|---|---|---|---|

| HPLC | Separates compounds based on their interaction with a stationary phase. | Robust, well-established. researchgate.net | Separation of conjugated bile acids in bile. researchgate.netresearchgate.net |

| UPLC-MS/MS | High-resolution liquid chromatography combined with mass-based detection of parent and fragment ions. | High sensitivity, high specificity, suitable for complex matrices. researchgate.netnih.gov | Quantification in serum, plasma, urine; metabolomics. jst.go.jpnih.govacs.org |

| GC-MS | Separates volatile compounds in a gas phase, followed by mass-based detection. | High separation efficiency for volatile analytes. ethernet.edu.et | Profiling of bile acid composition in biological samples. researchgate.netresearchgate.net |

| Metabolomics | Global (untargeted) or specific (targeted) profiling of metabolites using platforms like UPLC-MS. | Provides a comprehensive view of metabolic state; biomarker discovery. frontiersin.orgmdpi.com | Identifying LCT as a biomarker in cancer, celiac disease. mdpi.comnih.gov |

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are indispensable for dissecting the specific molecular mechanisms through which this compound exerts its effects. By using specific cell types, researchers can isolate and study direct cellular responses to this compound exposure.

Chinese Hamster Ovary (CHO) cells: CHO cells are frequently used in receptor studies because they can be engineered to express specific receptor subtypes. nih.gov Research has utilized CHO cells expressing muscarinic receptor subtypes to demonstrate that this compound and its derivatives can bind to these receptors, particularly the M3 subtype, and modulate intracellular signaling pathways like inositol (B14025) phosphate (B84403) formation and mitogen-activated protein kinase (MAPK) phosphorylation. nih.govmdpi.comnih.gov

Gastric Chief Cells: Studies using dispersed chief cells from the guinea pig stomach were among the first to reveal that this compound interacts with muscarinic cholinergic receptors. nih.govnih.govphysiology.org This interaction was shown to compete with cholinergic agonists, suggesting that bile acids can act as signaling molecules in the gastrointestinal tract beyond their role in digestion. mdpi.comdntb.gov.ua

Colon Cancer Cell Lines: Human colon cancer cell lines, such as H508 (which expresses high levels of the M3 muscarinic receptor) and SNU-C4 (which lacks M3R expression), have been pivotal in cancer research. nih.govmdpi.com Studies have shown that this compound can cause a dose-dependent increase in the proliferation of H508 cells, an effect not seen in SNU-C4 cells. mdpi.comacs.org This demonstrates a receptor-dependent mechanism for the pro-proliferative effects of this compound in colon cancer. nih.govmdpi.com

Primary Hepatocytes: Primary hepatocytes are considered the gold standard in vitro model for studying liver function, including bile acid metabolism and transport. researchgate.net They have been used to investigate how conjugated bile acids, including this compound, activate signaling pathways such as ERK1/2 and AKT. mdpi.comnih.gov These models are also used to study the transport of bile salts across the hepatocyte membrane and the potential for drug-induced hepatotoxicity. researchgate.netresearchgate.net

Dendritic Cells: Dendritic cells are key immune cells, and bile acids are known to have immunoregulatory properties. mdpi.com While direct studies extensively detailing this compound's effect on dendritic cells are emerging, the broader context of bile acid signaling suggests they influence immune cell differentiation and function. researchgate.netscispace.com The presence of bile acid receptors on these cells makes them a relevant model for understanding the interplay between bile acid metabolism and the immune system. bham.ac.uk

Table 2: In Vitro Models in this compound Research

| Cell Model | Key Research Focus | Major Findings |

|---|---|---|

| Chinese Hamster Ovary (CHO) cells | Receptor binding and signaling | LCT binds to and activates M3 muscarinic receptors, modulating intracellular pathways. nih.govmdpi.com |

| Gastric Chief Cells | Gastrointestinal signaling | LCT competes with cholinergic agonists for muscarinic receptor binding. physiology.orgmdpi.com |

| Colon Cancer Cell Lines (e.g., H508) | Cancer cell proliferation | LCT stimulates proliferation in an M3 receptor-dependent manner. nih.govmdpi.com |

| Primary Hepatocytes | Liver metabolism and transport | LCT and other bile acids activate key signaling pathways (ERK, AKT) and are used to study hepatobiliary transport. mdpi.comnih.gov |

| Dendritic Cells | Immunomodulation | Bile acids, as a class, are known to modulate immune cell function. mdpi.comscispace.com |

In Vivo Animal Models for Systemic Biological Investigations

To understand the systemic impact of this compound and its regulation within a whole organism, researchers turn to in vivo animal models. These models allow for the study of complex interactions between different organs and systems that cannot be replicated in vitro.

Mouse Xenograft Models: In cancer research, mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used. One study investigating the effect of a combination of lactoferrin and linolenic acid on esophageal cancer used a KYSE450 cell xenograft model in nude mice. acs.org Through metabolomics analysis, the study found that the therapeutic combination inhibited tumor growth by downregulating the level of this compound, which in turn inactivated the JAK2/STAT3 signaling pathway. acs.orgacs.org

VDR-Deficient Mice: The Vitamin D Receptor (VDR) is a nuclear receptor that also functions as a sensor for lithocholic acid (LCA), the precursor to this compound. nih.gov To study the role of VDR in bile acid detoxification, researchers have used intestine-specific VDR knockout mice (VdrΔIEpC). nih.gov These mice exhibit an imbalance in bile acid metabolism and are more susceptible to LCA-induced hepatotoxicity. nih.gov In these models, this compound is measured as a key metabolite to understand the pathways of bile acid metabolism and detoxification in the context of VDR signaling. nih.gov

Table 3: In Vivo Models in this compound Research

| Animal Model | Research Context | Key Findings Related to LCT |

|---|---|---|

| Mouse Xenograft Model (Esophageal Cancer) | Anti-cancer therapy | A therapeutic combination reduced tumor growth by decreasing LCT levels, implicating LCT in tumor-promoting pathways (JAK2/STAT3). acs.orgacs.org |

| VDR-Deficient Mice | Bile acid homeostasis and toxicity | Deficiency of intestinal VDR alters bile acid profiles, including LCT metabolites, and increases susceptibility to liver injury from LCT's precursor, LCA. nih.gov |

Comparative Analysis and Structure Activity Relationships of Lithocholyltaurine

Comparison with Other Conjugated Bile Acids (e.g., Glycine (B1666218) Conjugates, Sulfated Lithocholyltaurine)

This compound is a secondary bile acid produced in the liver through the conjugation of lithocholic acid with the amino acid taurine (B1682933). nih.gov This conjugation is a critical step in bile acid metabolism, altering the molecule's physicochemical properties and biological activity. Its characteristics and functions are best understood when compared to other forms of conjugated lithocholic acid, namely its glycine conjugate and its sulfated metabolites.

Comparison with Glycolithocholate (Glycine Conjugate)

The primary bile acids synthesized in the liver are conjugated with either glycine or taurine before secretion into the bile. nih.gov While a single enzyme, bile acid-CoA:amino acid N-acyltransferase (BAT), is capable of catalyzing conjugation with both amino acids, the ratio of glycine- to taurine-conjugated bile acids varies among species. nih.gov In primary rat hepatocytes, both sulfated and non-sulfated lithocholate are preferentially amidated with taurine over glycine. nih.gov

The choice of conjugation partner significantly impacts the bile acid's properties. Conjugation with taurine or glycine reduces the pKa of the bile acid, making it more water-soluble at the physiological pH of the intestine. nih.gov Taurine conjugates (like this compound) have a lower pKa (around 1-2) compared to glycine conjugates (pKa around 4-5), meaning they remain ionized over a broader pH range, which can affect their transport and detergent properties. nih.gov

This difference in ionization influences their interaction with transporters. For instance, studies on the organic anion-transporting polypeptides OATP1B1 and OATP1B3, which are involved in the hepatic uptake of bile acids, show differences in transport efficiency between glycine and taurine conjugates. The uptake efficiency (Vmax/Km) for both glycolithocholate and this compound is significantly higher than for other bile acids, indicating they are preferred substrates for these transporters. nih.gov

| Compound | Transporter | Km (μM) | Vmax (pmol/mg protein/min) | Vmax/Km (μL/mg protein/min) |

|---|---|---|---|---|

| Glycolithocholate (GLCA) | OATP1B1 | 0.17 | 3.65 | 21.5 |

| This compound (TLCA) | OATP1B1 | 0.16 | 3.14 | 19.6 |

| Glycolithocholate (GLCA) | OATP1B3 | 0.16 | 4.66 | 29.1 |

| This compound (TLCA) | OATP1B3 | 0.14 | 3.01 | 21.5 |

Comparison with Sulfated this compound

Sulfation is another key metabolic pathway for bile acids, particularly for hydrophobic and potentially toxic ones like lithocholic acid. This process, which creates metabolites such as taurolithocholic acid 3-sulfate, significantly increases the water solubility of the bile acid. hmdb.ca This enhanced solubility facilitates more efficient renal clearance and reduces reabsorption from the intestine, effectively serving as a detoxification mechanism. hmdb.ca

Unconjugated lithocholic acid is known to be cholestatic, meaning it can impair bile flow. foodb.ca While conjugation with taurine can mitigate some of this toxicity, sulfation provides an additional layer of protection. Studies have shown that taurine pretreatment can prevent the drop in bile flow and histological liver changes induced by sulfated lithocholate and its glycine conjugate. nih.gov The taurine conjugate of sulfated lithocholate is readily recovered in bile without causing a decrease in bile flow, in stark contrast to the glycine-conjugated or unconjugated sulfated forms, which are cholestatic. nih.gov This suggests that the combination of both taurine conjugation and sulfation is highly effective in detoxifying and eliminating lithocholate. nih.govnih.gov

| Property | This compound | Sulfated this compound |

|---|---|---|

| Primary Function | Aids in fat solubilization; acts as a signaling molecule. nih.gov | Detoxification product for excretion. hmdb.ca |

| Water Solubility | Moderately soluble. nih.gov | Highly soluble. hmdb.ca |

| Primary Elimination Route | Enterohepatic circulation with fecal excretion. wikipedia.org | Renal clearance (urinary excretion). hmdb.ca |

| Biological Effect on Bile Flow | Can be cholestatic at high concentrations. foodb.ca | Non-cholestatic; promotes bile flow. nih.gov |

Q & A

Q. What are the established methodologies for synthesizing and characterizing lithocholyltaurine in vitro?

this compound is synthesized via enzymatic conjugation of lithocholic acid with taurine, mediated by sulfotransferase SULT2A1 using 3'-phospho-5'-adenylyl sulfate (PAPS) as a sulfonate donor . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Researchers must report reaction conditions (e.g., pH, temperature, enzyme concentration) and validate product identity through comparison with reference spectra from databases like HMDB .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key parameters include:

- Ionization mode : Electrospray ionization (ESI) in negative mode for sulfated bile acids.

- Chromatographic separation : C18 columns with gradient elution (e.g., methanol/water with 0.1% formic acid).

- Quantification : Stable isotope-labeled internal standards (e.g., d4-lithocholyltaurine) to correct for matrix effects .

Q. How does this compound interact with bile acid transporters in hepatic systems?

this compound inhibits the bile salt export pump (BSEP/ABCB11) via competitive binding, reducing ATP-dependent bile acid efflux. Researchers should use polarized hepatocyte models (e.g., HepG2 or sandwich-cultured primary hepatocytes) to measure canalicular membrane transport activity. Fluorescent bile acid analogs (e.g., NBD-taurolithocholate) can visualize transporter inhibition kinetics .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s dual role in cholestasis and apoptosis?

Contradictions arise from dose-dependent effects: low concentrations impair canalicular contractions, while high concentrations induce apoptosis via AP-1 activation. To address this, employ in vitro models with graded this compound exposure (0–100 µM) and measure:

Q. How can researchers model this compound-induced cholestasis in vivo while controlling for interspecies variability?

Use bile fistula rat models to directly infuse this compound into the duodenum and monitor bile flow rate, composition, and hepatic retention. For translational relevance, compare results with human hepatocyte spheroids or organoids expressing human BSEP variants. Statistical adjustments for species-specific differences in bile acid metabolism (e.g., CYP7A1 activity) are critical .

Q. What metabolomics strategies identify this compound-associated biomarkers in cholestatic liver disease?

Untargeted metabolomics using LC-MS with a focus on bile acid sulfation pathways can reveal this compound derivatives. Key steps:

- Sample preparation : Methanol precipitation of serum/plasma to retain sulfated metabolites.

- Data processing : XCMS or MetaboAnalyst for peak alignment and pathway enrichment (e.g., KEGG "Primary bile acid biosynthesis").

- Validation : Targeted MS/MS for candidate biomarkers (e.g., taurolithocholic acid 3-sulfate) .

Q. How do researchers address this compound’s instability in aqueous solutions during long-term studies?

Stabilize this compound by:

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response effects in multi-omics studies?

Multivariate analyses like partial least squares-discriminant analysis (PLS-DA) or machine learning pipelines (e.g., random forests) can integrate transcriptomic, proteomic, and metabolomic datasets. Adjust for false discovery rates (FDR) using Benjamini-Hochberg correction when testing hypotheses across multiple pathways .

Methodological Guidance

- Reproducibility : Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and power analysis .

- Data reporting : Follow the Beilstein Journal’s standards for experimental details, including raw data deposition in repositories like MetaboLights .

- Ethical compliance : For human-derived samples, document IRB approval and informed consent procedures per Cambridge English guidelines .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.